

An In-depth Technical Guide to the Chemical Properties of Fluticasone Furoate-d5

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Compound of Interest

Compound Name: Fluticasone furoate-d5

Cat. No.: B14850557

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Fluticasone furoate-d5**, a deuterated isotopologue of the synthetic corticosteroid, Fluticasone furoate. This document is intended for use by researchers, scientists, and professionals in drug development who utilize **Fluticasone furoate-d5** as an internal standard in pharmacokinetic and bioanalytical studies.

Chemical and Physical Properties

Fluticasone furoate-d5 is a stable, isotopically labeled form of Fluticasone furoate, with five deuterium atoms incorporated into its structure. The positions of deuteration are on the furan ring and the fluoromethyl group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Fluticasone furoate in biological matrices.

Table 1: Chemical and Physical Properties of **Fluticasone Furoate-d5**

Property	Value
Chemical Name	[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate
Molecular Formula	C ₂₇ H ₂₄ D ₅ F ₃ O ₆ S
Molecular Weight	543.61 g/mol [1][2]
Monoisotopic Mass	543.19507803 Da
CAS Number	397864-44-7 (unlabeled)[3][4][5]
Appearance	White to off-white solid[6]
Purity (by HPLC)	Typically >99% (e.g., 99.65%)[3]
Isotopic Purity	Not specified in general literature; should be obtained from the Certificate of Analysis of the specific batch.
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[7]
Storage	Recommended storage at -20°C for long-term stability.[7] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is adapted from established methods for Fluticasone furoate and is suitable for determining the chemical purity of **Fluticasone furoate-d5**.[\[8\]](#)

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Kromasil C18 (250 mm x 4.6 mm, 5 μ m) or equivalent reversed-phase column.[8]
- Mobile Phase: A mixture of methanol and 0.1% orthophosphoric acid in water (80:20 v/v).[8]
- Flow Rate: 0.9 mL/min.[8]
- Detection Wavelength: 264 nm.[8]
- Column Temperature: Ambient.

Procedure:

- Standard Preparation: Prepare a standard solution of **Fluticasone furoate-d5** in the mobile phase at a known concentration.
- Sample Preparation: Dissolve an accurately weighed amount of the **Fluticasone furoate-d5** sample in the mobile phase to achieve a similar concentration as the standard.
- Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.
- Analysis: Record the chromatograms and calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol outlines a general method for the quantification of Fluticasone furoate using **Fluticasone furoate-d5** as an internal standard.[9]

Instrumentation and Conditions:

- LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

- Column: A suitable reversed-phase column, such as a C18.
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
 - Fluticasone furoate: Precursor ion (Q1) m/z → Product ion (Q3) m/z
 - **Fluticasone furoate-d5**: Precursor ion (Q1) m/z → Product ion (Q3) m/z (adjusted for the mass difference due to deuterium labeling).

Procedure:

- Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the analyte and internal standard from the biological matrix (e.g., plasma).
- Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.
- Injection: Inject the reconstituted sample into the LC-MS/MS system.
- Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the samples from this calibration curve.

Isotopic Purity Determination by Mass Spectrometry

The isotopic purity of **Fluticasone furoate-d5** can be determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).

Instrumentation and Conditions:

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) or a triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI).

Procedure:

- **Sample Infusion:** Directly infuse a solution of **Fluticasone furoate-d5** into the mass spectrometer.
- **Mass Spectrum Acquisition:** Acquire the mass spectrum in the region of the molecular ion.
- **Isotopologue Distribution Analysis:** Analyze the relative intensities of the ion corresponding to the fully deuterated molecule (d5) and the ions corresponding to molecules with fewer deuterium atoms (d4, d3, etc.) as well as the unlabeled (d0) analogue.
- **Calculation:** Calculate the isotopic purity as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Stability Studies under Forced Degradation

Forced degradation studies are essential to understand the stability of a drug substance. The following conditions are typically employed.[\[10\]](#)

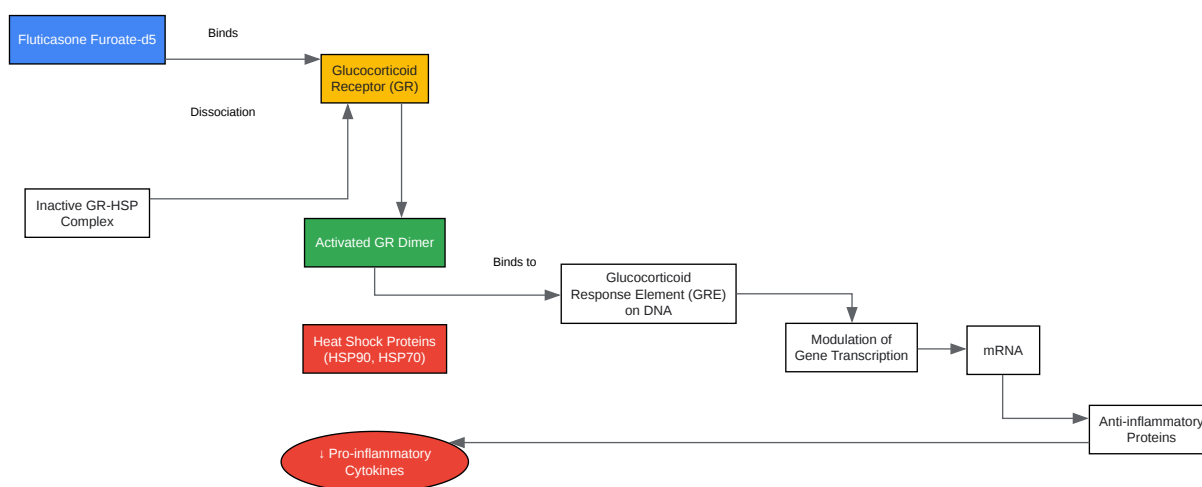
- **Acidic Conditions:** 0.1 N HCl at 60°C for 2 hours.
- **Basic Conditions:** 0.1 N NaOH at 60°C for 2 hours.
- **Oxidative Conditions:** 3-30% H₂O₂ at room temperature for a specified period.
- **Thermal Conditions:** Heating at 105°C for 6 hours.
- **Photolytic Conditions:** Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples are analyzed by a stability-indicating HPLC method before and after exposure to these stress conditions to determine the extent of degradation.

Signaling Pathway and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Fluticasone furoate, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[11][12] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the downregulation of pro-inflammatory cytokines and other inflammatory mediators.[11]

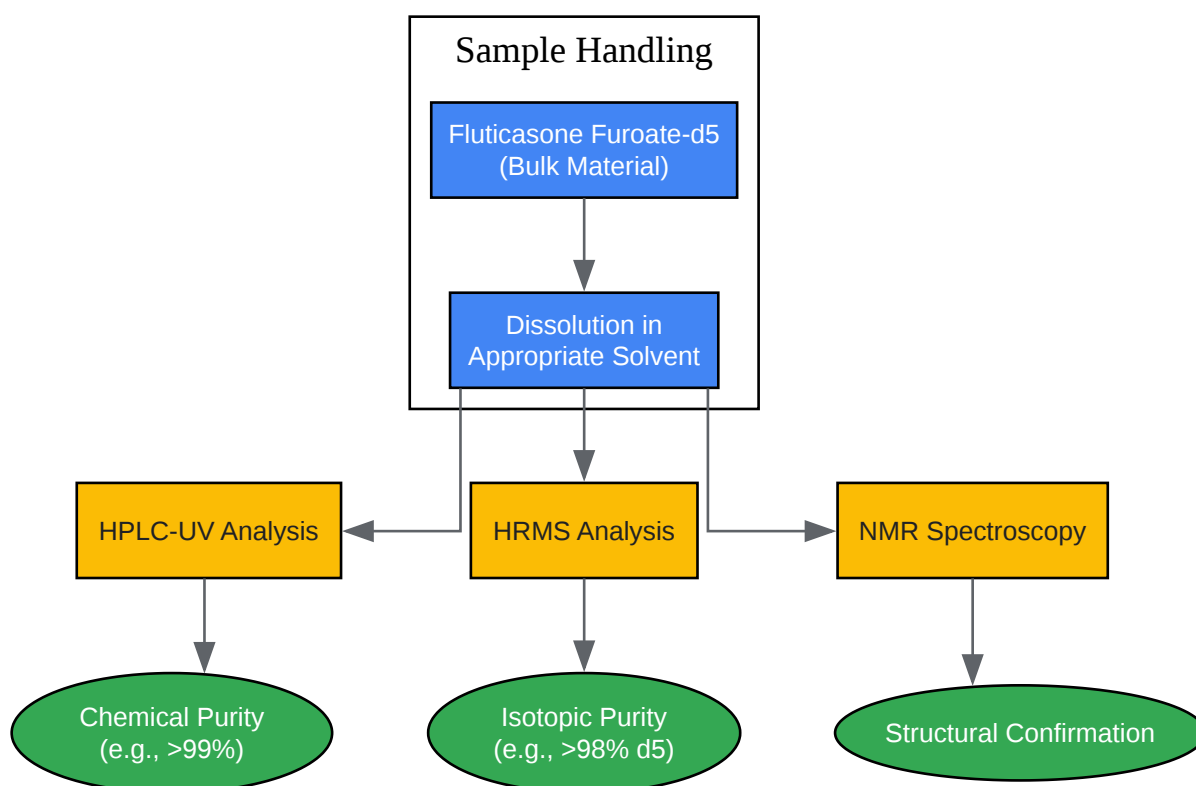


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Caption: Glucocorticoid receptor signaling pathway of **Fluticasone furoate-d5**.

Experimental Workflow for Purity and Identity Confirmation

The following diagram illustrates a typical workflow for the analysis of a **Fluticasone furoate-d5** sample to confirm its identity and determine its chemical and isotopic purity.



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Caption: Experimental workflow for the analysis of **Fluticasone furoate-d5**.

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